1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene
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Overview
Description
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is an organic compound that features a bromobenzene ring substituted with a pyrrolidin-1-ylcarbonyl group
Preparation Methods
The synthesis of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzoyl chloride and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromobenzoyl chloride is reacted with pyrrolidine in an appropriate solvent like dichloromethane under reflux conditions.
Chemical Reactions Analysis
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromobenzene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene can be compared with other similar compounds such as:
1-(Pyrrolidin-1-ylcarbonyl)-2-chlorobenzene: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(Pyrrolidin-1-ylcarbonyl)-2-fluorobenzene: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
1-(Pyrrolidin-1-ylcarbonyl)-2-iodobenzene: The iodine atom can increase the compound’s molecular weight and influence its pharmacokinetic properties
Properties
IUPAC Name |
(2-bromophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIEGBUQWCPFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354888 |
Source
|
Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124461-27-4 |
Source
|
Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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